
4-bromo-1-tert-butyl-1H-pyrazole
Overview
Description
4-Bromo-1-tert-butyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the fourth position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tert-butyl-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with 4-bromo-3-nitrotoluene under specific conditions. The reaction is catalyzed by copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic systems and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-tert-butyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents.
Coupling: Palladium catalysts, boronic acids.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired product.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 4-bromo-1-tert-butyl-1H-pyrazole is C₇H₁₁BrN, with a molecular weight of 216.08 g/mol. The compound features a five-membered pyrazole ring with a bromine atom at the 4-position and a tert-butyl group at the 1-position, contributing to its steric hindrance and reactivity.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds through various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution.
- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reaction Type | Description |
---|---|
Substitution | Bromine can be substituted using organolithium or Grignard reagents. |
Coupling | Forms carbon-carbon bonds with boronic acids using palladium catalysts. |
Oxidation/Reduction | Can be oxidized or reduced to yield different derivatives. |
Medicinal Chemistry
Research has indicated that this compound exhibits potential biological activities, making it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies show significant activity against various bacteria and fungi, suggesting its potential as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 62.5 - 125 μM |
Pseudomonas aeruginosa | 31.108 - 124.432 μg/mL |
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways, indicating its potential use in cancer therapy.
Agrochemicals
The compound is also explored for its applications in agrochemicals, where it may function as an intermediate in the synthesis of herbicides or pesticides due to its biological activity.
Study on Antiparasitic Activity
A study evaluated the efficacy of this compound against Plasmodium falciparum, the causative agent of malaria. The compound showed promising results with an effective concentration (EC50) significantly lower than traditional antimalarial drugs, indicating its potential as a new therapeutic agent.
Cancer Cell Line Study
In another study involving various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability, particularly in breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
Mechanism of Action
The mechanism by which 4-bromo-1-tert-butyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-tritylpyrazole
- 4-Bromo-1-(2-chloroethyl)-1H-pyrazole
Uniqueness
4-Bromo-1-tert-butyl-1H-pyrazole is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This makes it distinct from other similar compounds and valuable in specific synthetic and research applications .
Biological Activity
4-Bromo-1-tert-butyl-1H-pyrazole is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a tert-butyl group attached to the pyrazole ring, which contributes to its unique chemical properties. The presence of the tert-butyl group introduces steric hindrance, influencing its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 216.08 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit oxidative phosphorylation and ATP exchange reactions, thereby affecting cellular energy metabolism . Additionally, the compound has been shown to modulate the activity of various kinases and receptors involved in cell survival and proliferation pathways .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Escherichia coli | 62.5 - 125 μM |
Pseudomonas aeruginosa | 31.108 - 124.432 μg/mL |
These findings suggest that the compound exhibits bactericidal properties, potentially through inhibition of protein synthesis pathways .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation . Notably, it has been evaluated for its effects on cancer cells with mutations in resistance-associated genes, indicating potential use in overcoming drug resistance .
Case Studies
- Study on Antiparasitic Activity : A study evaluated the efficacy of this compound against Plasmodium falciparum, the parasite responsible for malaria. The compound showed promising results with an EC50 value significantly lower than that of traditional antimalarial drugs, indicating its potential as a new therapeutic agent .
- Cancer Cell Line Study : In a study involving various cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability, particularly in breast cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-1-tert-butyl-1H-pyrazole?
Methodological Answer: The compound is typically synthesized via alkylation of 4-bromo-1H-pyrazole with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. Key steps include:
- Reagent Selection: Use anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution .
- Monitoring: Track reaction progress via TLC (Rf ~0.5 in cyclohexane/ethyl acetate 2:1) .
- Purification: Isolate the product using flash chromatography (silica gel, gradient elution) to achieve >95% purity.
Q. How is ¹H NMR spectroscopy employed to confirm structural integrity?
Methodological Answer: ¹H NMR analysis focuses on diagnostic signals:
- Pyrazole Ring Protons: A singlet at δ ~7.7 ppm (C3-H) confirms substitution at N1.
- tert-Butyl Group: A sharp singlet at δ ~1.5 ppm (9H) for the tert-butyl group .
- Integration Ratios: Verify relative peak areas (e.g., 1:9 ratio for pyrazole H vs. tert-butyl CH₃) .
Q. What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (gradient 0–30% EtOAc) to separate brominated pyrazole derivatives .
- Recrystallization: Dissolve crude product in hot ethanol and cool to -20°C to obtain crystalline solids with high purity (>98%) .
Advanced Research Questions
Q. How can researchers address low yields in alkylation reactions for this compound?
Methodological Answer: Low yields often arise from steric hindrance at N1. Mitigation strategies include:
- Catalytic Systems: Employ phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reaction kinetics .
- Temperature Optimization: Conduct reactions at 80–100°C in DMF to overcome activation barriers .
- Alternative Alkylating Agents: Use tert-butyl triflate for improved electrophilicity, achieving yields >80% .
Q. What crystallographic challenges arise in resolving the structure of this compound?
Methodological Answer:
- Disorder in tert-Butyl Groups: Address rotational disorder using SHELXL’s PART instruction to refine split positions .
- Heavy Atom Effects: Bromine’s high electron density may obscure light atoms. Collect high-resolution data (d ≤ 0.8 Å) and apply anisotropic displacement parameters .
- Twinned Crystals: Use PLATON’s TWINABS for data integration and SHELXL’s TWIN refinement for twinned datasets .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Core Modifications: Synthesize analogs by varying substituents at C3/C5 (e.g., methyl, nitro) to assess steric/electronic effects on bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. IC₅₀ values can guide SAR .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. How are contradictions in biological activity data resolved for pyrazole derivatives?
Methodological Answer:
- Dose-Response Validation: Replicate assays across multiple concentrations to rule out false positives/negatives .
- Metabolic Stability: Assess compound stability in microsomal assays (e.g., human liver microsomes) to differentiate intrinsic activity vs. pharmacokinetic effects .
- Off-Target Screening: Use broad-panel kinase assays to identify non-specific interactions .
Properties
IUPAC Name |
4-bromo-1-tert-butylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLXOOSSATXFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682027 | |
Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70951-85-8 | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70951-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-tert-butyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-(ter-Butyl)-1H-Pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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